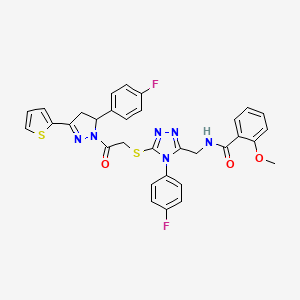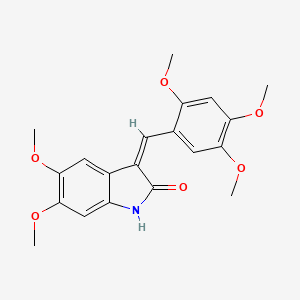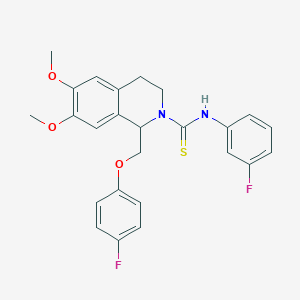
N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of key intermediates, which are then coupled through various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis route needs to be optimized for yield, cost, and safety. This often involves the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound might be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which “N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE
- **N-{[4-(4-FLUOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H26F2N6O3S2 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H26F2N6O3S2/c1-43-27-6-3-2-5-24(27)31(42)35-18-29-36-37-32(39(29)23-14-12-22(34)13-15-23)45-19-30(41)40-26(20-8-10-21(33)11-9-20)17-25(38-40)28-7-4-16-44-28/h2-16,26H,17-19H2,1H3,(H,35,42) |
InChI Key |
WNDPJRQMOXGALI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![3-(3-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14999076.png)
![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B14999084.png)

![ethyl 8-acetyl-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B14999088.png)
![Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine](/img/structure/B14999091.png)
![N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14999095.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B14999098.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(1-phenylethyl)isoleucinamide](/img/structure/B14999099.png)
![2-[(2,3-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999100.png)
![N-(3-chloro-4-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B14999128.png)

![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14999141.png)
